3-bromo-4-[(4-methylbenzyl)oxy]benzaldehyde
Description
3-Bromo-4-[(4-methylbenzyl)oxy]benzaldehyde is a halogenated aromatic aldehyde characterized by a bromine substituent at the 3-position, a 4-methylbenzyl ether group at the 4-position, and an aldehyde functional group at the 1-position. Its synthesis typically involves nucleophilic substitution reactions between substituted benzyl bromides and hydroxybenzaldehydes under basic conditions (e.g., K₂CO₃ in acetone or acetonitrile) .
Properties
IUPAC Name |
3-bromo-4-[(4-methylphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-11-2-4-12(5-3-11)10-18-15-7-6-13(9-17)8-14(15)16/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRKQRVUZYZAMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-[(4-methylbenzyl)oxy]benzaldehyde typically involves the bromination of 4-[(4-methylbenzyl)oxy]benzaldehyde. One common method is the solvent-free bromination using 1,3-di-n-butylimidazolium tribromide as the brominating reagent . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using efficient and cost-effective brominating agents. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, time, and reagent concentration.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[(4-methylbenzyl)oxy]benzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzaldehydes depending on the nucleophile used.
Oxidation Reactions: Major products include 3-bromo-4-[(4-methylbenzyl)oxy]benzoic acid and other oxidized derivatives.
Reduction Reactions: Major products include 3-bromo-4-[(4-methylbenzyl)oxy]benzyl alcohol.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
3-Bromo-4-[(4-methylbenzyl)oxy]benzaldehyde serves as an important intermediate in the synthesis of complex organic molecules. Its bromine atom enhances reactivity, facilitating various chemical transformations. The compound can undergo oxidation, reduction, and substitution reactions, making it versatile for synthetic chemists.
Reactions Overview
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Conversion of aldehyde to carboxylic acid | 3-Bromo-4-[(4-methylbenzyl)oxy]benzoic acid |
| Reduction | Reduction of aldehyde to alcohol | 3-Bromo-4-[(4-methylbenzyl)oxy]benzyl alcohol |
| Substitution | Replacement of bromine with other functional groups | Various substituted derivatives |
Biological Applications
Antimicrobial and Anticancer Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial and anticancer activities. For instance, studies have shown that brominated compounds can interact with cellular targets, potentially leading to the inhibition of tumor growth and microbial proliferation.
Case Study: Anticancer Activity
A study focusing on the anticancer properties of brominated benzaldehydes reported that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the bromine atom is believed to enhance the compound's binding affinity to target proteins involved in cell cycle regulation.
Medicinal Chemistry
Lead Compound for Drug Development
Due to its unique structural features, this compound is being explored as a lead compound in drug development. Its ability to modulate biological pathways makes it a candidate for treating various diseases, including inflammatory conditions and cancer.
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is utilized in producing specialty chemicals and materials with tailored properties. Its unique reactivity profile allows for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-bromo-4-[(4-methylbenzyl)oxy]benzaldehyde depends on its specific application. In chemical reactions, its reactivity is primarily influenced by the presence of the bromine atom and the aldehyde group, which can participate in various electrophilic and nucleophilic reactions. The molecular targets and pathways involved in its biological activities are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 3-bromo-4-[(4-methylbenzyl)oxy]benzaldehyde, highlighting structural variations, physicochemical properties, and biological activities:
Key Observations :
Substituent Effects on Reactivity :
- Electron-withdrawing groups (e.g., -F, -Cl) enhance the electrophilicity of the aldehyde group, facilitating nucleophilic additions (e.g., formation of Schiff bases) .
- Methyl or methoxy groups (e.g., 5-OCH₃) increase steric bulk, slowing reaction kinetics but improving metabolic stability .
Biological Activity Trends: Analog 3-bromo-4-(dipropylamino)benzaldehyde (ALDH1A3 IC₅₀ = 0.8 µM) demonstrates that replacing the benzyloxy group with an amine enhances inhibitory potency against aldehyde dehydrogenases (ALDHs) . The 4-methylbenzyloxy group in the target compound balances lipophilicity (logP ~3.2) and membrane permeability, making it suitable for central nervous system-targeted drug candidates .
Synthetic Challenges :
Biological Activity
3-Bromo-4-[(4-methylbenzyl)oxy]benzaldehyde is an aromatic aldehyde with significant potential in medicinal chemistry and biological research. Its structure allows for various interactions with biological targets, making it a subject of interest for its pharmacological properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant case studies.
This compound is characterized by the presence of a bromine atom and an aldehyde functional group, which contribute to its reactivity. The compound can undergo various chemical reactions, including nucleophilic substitutions and electrophilic additions, which are crucial for its biological activity.
The biological activity of this compound primarily stems from its ability to interact with enzymes and receptors in biological systems. The bromine atom enhances the electrophilic nature of the aldehyde, allowing it to form covalent bonds with nucleophiles in proteins, potentially leading to enzyme inhibition or modulation of receptor activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, thereby preventing substrate access. This mechanism is particularly relevant in the context of metabolic pathways where enzyme regulation is critical.
- Receptor Modulation : It could also modulate receptor activity, influencing signal transduction pathways that are vital for cellular responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents .
- Anti-inflammatory Effects : There is evidence supporting its potential use in reducing inflammation, which is crucial for treating various chronic diseases .
- Antitumor Activity : Some derivatives of benzaldehyde compounds have shown promise in anticancer research, indicating that this compound could have similar effects .
Case Studies and Research Findings
Several studies have explored the biological activities of related benzaldehyde derivatives, providing insights into the potential applications of this compound.
Study 1: Antimicrobial Activity
A study investigated a series of substituted benzaldehydes for their inhibitory effects on xanthine oxidase (XO), an enzyme involved in oxidative stress. The results indicated that modifications at specific positions on the benzene ring significantly enhanced inhibitory activity. This suggests that similar modifications on this compound could lead to increased antimicrobial efficacy .
Study 2: Antitumor Potential
Research on derivatives of benzaldehydes demonstrated varying degrees of cytotoxicity against cancer cell lines. For instance, compounds with similar structural motifs showed GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15 μM to over 100 μM across different cancer types. This highlights the necessity for further exploration into the antitumor capabilities of this compound .
Data Table: Biological Activities Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
